Hexyl 7-(Diethylamino)coumarin-3-carboxylate
Overview
Description
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly noted for its fluorescent properties, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically involves the esterification of 7-(Diethylamino)coumarin-3-carboxylic acid with hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hexyl 7-(Diethylamino)coumarin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of coumarin-3,4-quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl 7-(Diethylamino)coumarin-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Hexyl 7-(Diethylamino)coumarin-3-carboxylate can be compared with other similar compounds in the coumarin family:
7-(Diethylamino)coumarin-3-carboxylic acid: Similar structure but lacks the hexyl ester group, resulting in different solubility and fluorescence properties.
7-(Diethylamino)-4-methylcoumarin: Contains a methyl group at the 4-position, affecting its fluorescence and reactivity.
Coumarin-3-carboxylic acid: Lacks the diethylamino group, leading to different chemical and biological properties.
This compound stands out due to its unique combination of the hexyl ester and diethylamino groups, which enhance its solubility, fluorescence, and versatility in various applications .
Properties
IUPAC Name |
hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFUKSNTLMNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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